4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound that contains both bromine and imidazole functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carboxylic acid typically involves the bromination of an imidazole precursor. One common method is the bromination of 1-(propan-2-yl)-1H-imidazole-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated imidazole derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted imidazole derivatives depending on the nucleophile used.
Oxidation Reactions: Imidazole N-oxides are formed.
Reduction Reactions: Hydrogenated imidazole derivatives are obtained.
Wissenschaftliche Forschungsanwendungen
4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms can participate in halogen bonding, which can enhance the binding affinity to the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dibromo-1-(propan-2-yl)-1H-1,2,3-triazole: Similar in structure but contains a triazole ring instead of an imidazole ring.
4,5-Dibromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid: Contains a pyrrole ring instead of an imidazole ring.
Uniqueness
4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carboxylic acid is unique due to the presence of both bromine atoms and the imidazole ring, which confer specific reactivity and binding properties. This makes it a valuable compound for the synthesis of diverse chemical entities and for applications in various scientific fields.
Eigenschaften
Molekularformel |
C7H8Br2N2O2 |
---|---|
Molekulargewicht |
311.96 g/mol |
IUPAC-Name |
4,5-dibromo-1-propan-2-ylimidazole-2-carboxylic acid |
InChI |
InChI=1S/C7H8Br2N2O2/c1-3(2)11-5(9)4(8)10-6(11)7(12)13/h3H,1-2H3,(H,12,13) |
InChI-Schlüssel |
QLZVFCPXUVWDEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=C(N=C1C(=O)O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.